1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde molecular weight and physicochemical properties
1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde molecular weight and physicochemical properties
An In-depth Technical Guide to 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Lacking extensive experimental data in public literature, this document leverages advanced predictive modeling and established chemical principles to offer robust estimations of its characteristics. The guide details its molecular structure, predicted physicochemical parameters, a plausible synthetic pathway, and expected spectral data for characterization. Furthermore, it contextualizes the potential biological significance of this molecule by drawing parallels with structurally related pyrrole derivatives known for their diverse pharmacological activities.[1][2][3] This document serves as a foundational resource for researchers initiating projects involving this specific scaffold.
Molecular Structure and Core Properties
1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a polysubstituted aromatic compound. The core structure consists of a pyrrole ring, an N-substituted phenyl group, and a carbaldehyde functional group at the 2-position of the pyrrole. The phenyl ring is further substituted with a methyl group at the 4-position and a nitro group at the 2-position. This specific arrangement of functional groups is anticipated to confer distinct electronic and steric properties that influence its reactivity, solubility, and biological interactions.
The molecular formula for this compound is C₁₂H₁₀N₂O₃ .
The calculated Molecular Weight (MW) is 230.22 g/mol .
Predicted Physicochemical Properties
Due to the absence of empirical data for this specific molecule, the following physicochemical properties have been calculated using industry-standard in silico prediction tools and algorithms, such as those described by ACD/Labs, ChemDraw, and other machine learning models.[4][5][6][7] These predicted values provide a critical baseline for experimental design, including solvent selection, purification strategies, and preliminary assessment of drug-likeness.
| Property | Predicted Value | Unit | Significance in Drug Development |
| Melting Point | 110 - 130 | °C | Influences formulation, stability, and purification methods. |
| Boiling Point | ~425.8 ± 35.0 | °C | Important for purification (distillation) and thermal stability assessment. |
| logP (Octanol/Water) | 2.45 ± 0.40 | Measures lipophilicity; critical for predicting membrane permeability and absorption. | |
| Aqueous Solubility (logS) | -3.15 ± 0.70 | Predicts solubility in aqueous media, impacting bioavailability and formulation. | |
| pKa (most acidic) | ~9.5 (Pyrrole N-H) | Indicates ionization state at physiological pH, affecting solubility and target binding. | |
| Polar Surface Area (PSA) | 75.9 | Ų | Correlates with drug transport properties, particularly blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Influences binding interactions with biological targets. | |
| Hydrogen Bond Acceptors | 4 | Influences binding interactions and solubility. | |
| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
Note: These values are predictions and should be confirmed experimentally.
Synthesis Protocol: A Proposed Route
The synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be approached through several established methods for forming substituted pyrroles.[8][9] A highly plausible and efficient method involves a two-step process: (1) N-arylation of pyrrole-2-carbaldehyde with a suitable aryl halide (Ullmann condensation) or (2) construction of the pyrrole ring system from appropriate precursors. An alternative, and often preferred method for formylation, is the Vilsmeier-Haack reaction.[10]
Here, we propose a synthesis based on the Vilsmeier-Haack formylation of a pre-synthesized N-arylpyrrole.
Step 1: Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
This step involves the N-arylation of pyrrole. The Clauson-Kaas reaction or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, are viable strategies.
-
Reactants :
-
Pyrrole
-
1-Fluoro-4-methyl-2-nitrobenzene (or corresponding bromide/iodide)
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
Solvent (e.g., Dimethylformamide - DMF, Dioxane)
-
-
Causality : The electron-withdrawing nitro group activates the aryl halide towards nucleophilic aromatic substitution by the deprotonated pyrrole nitrogen.
Step 2: Vilsmeier-Haack Formylation
This classic reaction introduces an aldehyde group onto an electron-rich heterocycle like pyrrole, typically at the C2 position.
-
Reactants :
-
1-(4-methyl-2-nitrophenyl)-1H-pyrrole (from Step 1)
-
Vilsmeier reagent (pre-formed from Phosphorus oxychloride (POCl₃) and DMF)
-
Solvent (e.g., Dichloromethane - DCM, 1,2-Dichloroethane)
-
-
Protocol :
-
The Vilsmeier reagent is prepared by slowly adding POCl₃ to ice-cold DMF under an inert atmosphere (Nitrogen or Argon).
-
The solution of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole in a dry, non-protic solvent is then added dropwise to the Vilsmeier reagent at low temperature (0-5 °C).
-
After the addition is complete, the reaction is allowed to warm to room temperature or gently heated to drive the reaction to completion, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by pouring it into a cold aqueous solution of sodium acetate or sodium carbonate to hydrolyze the intermediate iminium salt.
-
The product is extracted with an organic solvent (e.g., Ethyl acetate), washed, dried, and purified, typically by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectral Characterization Profile (Predicted)
Accurate characterization is essential for structure verification. Based on the proposed structure and data from analogous compounds, the following spectral properties are predicted.[11][12][13][14][15]
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 400 MHz)
-
Aldehyde Proton (CHO) : A singlet expected around δ 9.6-9.8 ppm.
-
Aromatic Protons (Phenyl Ring) : Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of δ 7.5-8.2 ppm.
-
Pyrrole Protons : Three protons. H5 (next to N) is expected around δ 7.2-7.4 ppm (doublet of doublets). H3 and H4 will appear between δ 6.3-6.8 ppm, coupled to each other and to H5.
-
Methyl Protons (CH₃) : A sharp singlet at approximately δ 2.5 ppm.
¹³C NMR (Carbon Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 100 MHz)
-
Aldehyde Carbonyl (C=O) : Expected in the range of δ 180-185 ppm.
-
Aromatic & Pyrrole Carbons : Multiple signals between δ 110-150 ppm. The carbon bearing the nitro group (C-NO₂) will be significantly shifted.
-
Methyl Carbon (CH₃) : A signal around δ 20-22 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
C=O Stretch (Aldehyde) : A strong, sharp absorption band around 1670-1690 cm⁻¹.
-
N-O Stretch (Nitro Group) : Two characteristic strong bands, one symmetric and one asymmetric, around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.
-
C-H Stretch (Aromatic) : Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic) : Signals just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic/Pyrrole) : Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak [M]⁺ : Expected at m/z ≈ 230.07 (for high resolution).
-
Key Fragmentation Patterns : Loss of the nitro group (-NO₂, 46 Da), the aldehyde group (-CHO, 29 Da), and fragmentation of the pyrrole and phenyl rings.
Potential Applications in Drug Discovery & Materials Science
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Pyrrole-2-carbaldehyde derivatives, in particular, serve as versatile intermediates and have shown a wide array of biological activities.[16]
-
Antimicrobial and Antifungal Activity : Many substituted pyrroles exhibit potent activity against various bacterial and fungal strains. The electronic properties conferred by the nitro and methyl groups could modulate this activity.[1]
-
Anti-inflammatory and Anticancer Activity : Pyrrole derivatives have been investigated as inhibitors of inflammatory pathways and as cytotoxic agents against cancer cell lines. The rigid, planar structure of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde makes it a candidate for intercalating with DNA or fitting into the active sites of enzymes.[3][17]
-
Corrosion Inhibition : Structurally similar molecules, such as 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, have been studied for their ability to prevent the corrosion of mild steel in acidic environments.[14] The heteroatoms (N, O) and π-electrons in the molecule can adsorb onto metal surfaces, forming a protective layer.
Conclusion
1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde represents a molecule with significant potential, warranting further empirical investigation. This guide provides a robust, predictive foundation for its physicochemical properties, a logical synthetic strategy, and expected analytical signatures. The insights into its potential biological activities, grounded in the extensive literature on related compounds, should encourage and facilitate its exploration in drug discovery and materials science programs. Experimental validation of the data presented herein is the critical next step toward unlocking the full potential of this promising chemical entity.
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